2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a cyclopropylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions, including reduction and protection, to form the dimethoxyphenyl intermediate.
Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropylmethyl group.
Acetamide Formation: The final step involves the reaction of the cyclopropylmethylated intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-N-((1-(carboxy)cyclopropyl)methyl)acetamide.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the cyclopropylmethyl group.
N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide: Lacks the dimethoxyphenyl group.
3,4-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of the acetamide moiety.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is unique due to the combination of the dimethoxyphenyl group and the cyclopropylmethyl acetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-4-3-11(7-13(12)20-2)8-14(18)16-9-15(10-17)5-6-15/h3-4,7,17H,5-6,8-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQBZKLOLFBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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